molecular formula C18H17Cl2N3O3 B2627487 1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine CAS No. 1031092-40-6

1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine

Cat. No.: B2627487
CAS No.: 1031092-40-6
M. Wt: 394.25
InChI Key: XYCYZUJKXVNXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 5,6-dichloropyridine-3-carboxylic acid and 4-methoxybenzoyl chloride.

    Formation of Intermediates: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Coupling Reaction: The acid chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-chlorobenzoyl)piperazine
  • 1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-fluorobenzoyl)piperazine

Uniqueness

1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine is unique due to the presence of both dichloropyridine and methoxybenzoyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

[4-(5,6-dichloropyridine-3-carbonyl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c1-26-14-4-2-12(3-5-14)17(24)22-6-8-23(9-7-22)18(25)13-10-15(19)16(20)21-11-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCYZUJKXVNXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.